Scopolamine N-oxide hydrobromide

Beschreibung

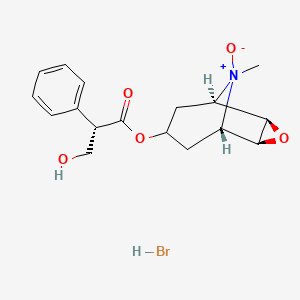

Structure

3D Structure of Parent

Eigenschaften

Key on ui mechanism of action |

MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS COMPETITIVE ANTAGONISM OF ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. /ANTIMUSCARINIC AGENTS/ |

|---|---|

CAS-Nummer |

6106-81-6 |

Molekularformel |

C17H22BrNO5 |

Molekulargewicht |

400.3 g/mol |

IUPAC-Name |

[(1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide |

InChI |

InChI=1S/C17H21NO5.BrH/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+,18?;/m0./s1 |

InChI-Schlüssel |

MGNNYKWRWHQLCR-UUUUXVGVSA-N |

SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br |

Isomerische SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4)[O-].Br |

Kanonische SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br |

Color/Form |

Prisms from water |

melting_point |

135-138 °C |

Andere CAS-Nummern |

97-75-6 6106-81-6 |

Piktogramme |

Acute Toxic |

Löslichkeit |

Sol in water about 10 g/100 ml; slightly sol in alc, acetone |

Dampfdruck |

1.45X10-12 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Deep Dive: Scopolamine N-oxide Hydrobromide

Topic: Scopolamine N-oxide Hydrobromide: Mechanism of Action, Pharmacokinetics, and Experimental Utility Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Scopolamine N-oxide hydrobromide (Genoscopolamine) is a pharmacologically distinct derivative of the tropane alkaloid scopolamine. While it shares the core mechanism of action—competitive antagonism at muscarinic acetylcholine receptors (mAChRs) —its physicochemical properties fundamentally alter its pharmacokinetics.

Unlike its parent compound, scopolamine (a tertiary amine), the N-oxide derivative possesses a polar nitrogen-oxygen bond that significantly limits its ability to passively diffuse across the blood-brain barrier (BBB). This characteristic makes Scopolamine N-oxide a critical tool in neuropharmacology: it serves as a peripherally restricted control to decouple central nervous system (CNS) cholinergic effects from peripheral autonomic responses. However, researchers must account for its potential in vivo reduction to the parent compound, which can introduce confounding central effects in prolonged studies.

Chemical Pharmacology & Structure-Activity Relationship (SAR)

Structural Modifications

The defining feature of Scopolamine N-oxide is the oxidation of the bridgehead nitrogen.

-

Parent: Scopolamine (

) contains a tertiary amine, allowing it to exist in equilibrium between charged and uncharged forms at physiological pH, facilitating BBB penetration. -

Derivative: Scopolamine N-oxide (

) contains a coordinate covalent N-O bond. This creates a permanent dipole, increasing hydrophilicity and preventing the lipophilic diffusion required for rapid CNS entry. -

Salt Form: The hydrobromide (HBr) salt is utilized to maximize aqueous solubility for parenteral or oral administration in experimental settings.

Receptor Affinity

Scopolamine N-oxide retains high affinity for muscarinic receptors (M1–M5 subtypes). It acts as a non-selective competitive antagonist. While its binding affinity (

Table 1: Comparative Pharmacological Profile

| Feature | Scopolamine (Hyoscine) | Scopolamine N-oxide HBr |

| Nitrogen Center | Tertiary Amine | Amine N-oxide (Polar) |

| BBB Permeability | High (Rapid CNS entry) | Low / Negligible (Peripherally restricted) |

| Primary Mechanism | mAChR Antagonist | mAChR Antagonist |

| Experimental Use | Induce cognitive deficit; Motion sickness | Peripheral control; Isolate PNS effects |

| Metabolic Fate | CYP3A4 metabolism; Glucuronidation | Reduction to Scopolamine (in vivo) |

Mechanism of Action: Molecular Signaling

Scopolamine N-oxide functions as a competitive orthosteric antagonist . It binds to the acetylcholine recognition site on the muscarinic G-protein coupled receptors (GPCRs) without activating the receptor.

Signal Transduction Blockade

By occupying the receptor, Scopolamine N-oxide prevents endogenous acetylcholine (ACh) from binding. This blockade inhibits the downstream signaling cascades normally triggered by mAChR activation:

-

Gq-coupled receptors (M1, M3, M5): Blockade prevents the activation of Phospholipase C (PLC), inhibiting the generation of IP3 and Diacylglycerol (DAG), and preventing intracellular calcium mobilization.

-

Gi/o-coupled receptors (M2, M4): Blockade prevents the inhibition of Adenylyl Cyclase, thereby normalizing cAMP levels that would otherwise be suppressed by ACh.

Visualization of Signaling Blockade

*Figure 1: Competitive

Technical Guide: Scopolamine vs. Scopolamine N-oxide Hydrobromide

The following technical guide is structured to provide a rigorous, comparative analysis of Scopolamine and its N-oxidized derivative, Scopolamine N-oxide Hydrobromide . It is designed for researchers requiring precise pharmacodynamic distinctions for experimental design and drug development.

Pharmacodynamics, Kinetic Distinctions, and Experimental Utility

Executive Summary & Chemical Distinction

In neuropsychopharmacology, Scopolamine (Hyoscine) is the gold-standard muscarinic antagonist for inducing cognitive deficits (amnesia models) and treating motion sickness. Scopolamine N-oxide (Scopolamine aminoxide), a metabolite and derivative, presents a distinct pharmacological profile often misunderstood as merely "weak scopolamine."

The core distinction lies in the nitrogen center :

-

Scopolamine: Contains a tertiary amine. It is lipophilic (

), allowing rapid and extensive Blood-Brain Barrier (BBB) penetration. -

Scopolamine N-oxide: Contains a coordinate covalent N–O bond. This modification significantly increases polarity, reduces direct receptor affinity, and alters BBB kinetics. Crucially, it acts as a bioreducible prodrug in vivo, complicating the interpretation of systemic administration.

| Feature | Scopolamine Hydrobromide | Scopolamine N-oxide Hydrobromide |

| CAS Number | 114-49-8 | 6106-81-6 |

| Core Structure | Tropane alkaloid (Tertiary Amine) | Tropane alkaloid N-oxide |

| Primary MOA | High-affinity Muscarinic Antagonist ( | Low-affinity Antagonist / Weak AChE Inhibitor |

| BBB Permeability | High (Rapid CNS entry) | Low (Limited direct entry; requires reduction) |

| In Vivo Fate | CYP3A4 metabolism; Glucuronidation | Reduction to Scopolamine (Gut/Liver) |

| Primary Research Use | Amnesia induction, Motion sickness model | Metabolite standard, Prodrug kinetics, Peripheral anticholinergic |

Pharmacodynamics: The Receptor Interface

2.1. Muscarinic Receptor Antagonism

Scopolamine is a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs, M1–M5).[1] Its central effects (amnesia, sedation) are primarily mediated by M1 blockade in the hippocampus and cortex.[2]

-

Scopolamine: Exhibits high affinity.

-

(Rat Cortex):

-

Functional

(Phosphoinositide hydrolysis):

-

(Rat Cortex):

-

Scopolamine N-oxide: The N-oxide moiety creates steric hindrance and electronic repulsion within the orthosteric binding pocket of the mAChR (specifically the aspartate residue anchoring the amine).

-

Affinity Drop: N-oxidation typically reduces muscarinic binding affinity by 10 to 100-fold compared to the parent tertiary amine.

-

Functional Consequence: In vitro, it is a weak antagonist. In vivo, its anticholinergic effects are often delayed, correlating with its reduction back to scopolamine.

-

2.2. The Acetylcholinesterase (AChE) Paradox

A critical, often overlooked distinction is the N-oxide's interaction with Acetylcholinesterase.

-

Scopolamine: No significant AChE inhibitory activity. It acts purely downstream at the receptor.

-

Scopolamine N-oxide: Screening data indicates moderate AChE inhibitory activity (

).[3] While significantly less potent than reference inhibitors like Donepezil (

The Pharmacokinetic Barrier: BBB and Bioreduction

The utility of Scopolamine N-oxide in research is defined by its kinetic behavior.

3.1. Blood-Brain Barrier (BBB) Permeability [4]

-

Scopolamine: Lipophilic. Crosses BBB via passive diffusion. Peak CNS concentrations occur within minutes of IV/IP administration.

-

Scopolamine N-oxide: The polar N-oxide bond hinders passive diffusion. Direct CNS penetration is negligible compared to the parent.

-

Experimental Implication: If you observe central effects (amnesia) after administering the N-oxide, it is likely due to in vivo reduction to scopolamine, not the N-oxide itself.

-

3.2. The Bioreduction Pathway (Prodrug Effect)

Scopolamine N-oxide is unstable in biological reducing environments.

-

Gut Microflora: Anaerobic bacteria in the intestine possess reductase enzymes that efficiently cleave the N-O bond, releasing free scopolamine.

-

Hepatic Metabolism: Liver aldehyde oxidase and cytochrome P450 reductases can also perform this reduction.

Diagram 1: The Bioreduction Trap This diagram illustrates why systemic N-oxide administration results in delayed scopolamine-like effects.

Caption: Systemic Scopolamine N-oxide acts as a prodrug. Direct CNS entry is minor; effects are mediated by reduction to Scopolamine.

Experimental Protocols

To distinguish these compounds or validate their purity, the following self-validating protocols are recommended.

Protocol A: HPLC-MS/MS Discrimination

Purpose: To quantify Scopolamine N-oxide impurities in Scopolamine samples or monitor in vivo metabolism.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Polarity favors N-oxide retention).

-

B: Acetonitrile.

-

-

Gradient: 5% B to 90% B over 10 minutes.

-

Detection (MS/MS):

-

Scopolamine: precursor m/z 304.1

product m/z 138.1 (Tropylium ion). -

Scopolamine N-oxide: precursor m/z 320.1

product m/z 138.1 or 154.1. -

Note: The N-oxide will elute earlier (lower retention time) than scopolamine due to higher polarity.

-

-

Validation: Spiked recovery must distinguish the +16 Da mass shift. Caution: In-source fragmentation can reduce N-oxide to parent; ensure soft ionization parameters.

Protocol B: In Vitro Muscarinic Binding Assay (Competition)

Purpose: To determine intrinsic affinity (

-

Tissue Source: Rat cerebral cortex homogenate (rich in M1).

-

Radioligand:

-N-Methylscopolamine (-

Why NMS? It is hydrophilic and selective for surface receptors, providing a clean competition baseline.

-

-

Competitors:

-

Scopolamine HBr (

to -

Scopolamine N-oxide HBr (

to

-

-

Incubation: 60 min at 25°C in TRIS-HCl buffer (pH 7.4).

-

Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Data Analysis: Non-linear regression (GraphPad Prism).

-

Expected Result: Scopolamine curve will be left-shifted (

). N-oxide curve will be right-shifted (

-

Comparative Data Summary

| Parameter | Scopolamine | Scopolamine N-oxide | Reference Grounding |

| Receptor Binding ( | 0.3 - 1.0 nM | > 100 nM (Est.) | [1, 2] |

| AChE Inhibition ( | Inactive | ~37 µM | [3] |

| LogP (Lipophilicity) | ~1.2 (Neutral) | ~ -0.5 (Polar) | [4] |

| Oral Bioavailability | Low (10-30%) due to first-pass | Variable (dependent on reduction) | [5] |

| Clinical Indication | Motion Sickness, PONV | Obsolete / Impurity Standard | [3] |

Visualizing the Signaling Impact

Diagram 2: Pharmacodynamic Divergence This diagram contrasts the clean antagonism of Scopolamine with the "dirty" profile of the N-oxide.

Caption: Scopolamine acts strictly as a receptor blocker. The N-oxide exhibits weak dual activity: receptor blockade and enzyme inhibition.

References

-

Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors. Journal of Neuroscience. Link:

-

Muscarinic receptor subtypes: Pharmacology and therapeutic potential. Nature Reviews Drug Discovery. Link:

-

Scopolamine N-oxide: Metabolite and AChE Inhibitor Profile. NCATS Inxight Drugs. Link:

-

Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring. Link:

-

Metabolic N-oxidation of atropine and scopolamine by liver microsomes. Xenobiotica. Link:

Sources

- 1. Scopolamine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Scopolamine? [synapse.patsnap.com]

- 3. SCOPOLAMINE N-OXIDE [drugs.ncats.io]

- 4. Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2‑Aminopyridine Scaffold [escholarship.org]

Chemical structure of Scopolamine N-oxide hydrobromide

Topic: Chemical Structure of Scopolamine N-oxide Hydrobromide Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

Scopolamine N-oxide hydrobromide (CAS: 6106-81-6) is the semi-synthetic N-oxide derivative of the tropane alkaloid scopolamine. While often categorized as a primary oxidative metabolite or process impurity in pharmaceutical manufacturing, it possesses distinct physicochemical properties driven by the polarity of the N-oxide (

Chemical Identity & Nomenclature[1]

| Parameter | Detail |

| IUPAC Name | (1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0 |

| Common Name | Scopolamine N-oxide hydrobromide; Hyoscine N-oxide HBr |

| CAS Number | 6106-81-6 (Hydrobromide salt); 97-75-6 (Free base) |

| Molecular Formula | |

| Molecular Weight | 400.27 g/mol (Salt); 319.35 g/mol (Free Base) |

| Stereochemistry | L-(-)-Scopolamine derivative; N-oxide configuration is preferentially equatorial . |

Structural Analysis & Stereochemistry

The structural integrity of Scopolamine N-oxide hinges on the rigid tropane skeleton and the specific orientation of the N-oxide moiety. Unlike simple aliphatic amines, the tropane ring imposes severe steric constraints.

The Core Skeleton

The molecule is built upon a scopine core (6,7-epoxytropine) esterified with tropic acid .

-

Epoxide Ring: The oxygen bridge at C6-C7 is beta-oriented (exo), creating a "boat-like" distortion in the pyrrolidine loops of the tropane bicycle.

-

Tropic Acid Ester: The ester linkage at C3 is alpha-oriented (endo), maintaining the L-(S)-configuration at the chiral center of the tropic acid side chain.

The Critical N-Oxide Configuration

The stereochemistry of the quaternary nitrogen is the most technically demanding aspect of this structure.

-

Axial vs. Equatorial: Oxidation of the tertiary amine in scopolamine with hydrogen peroxide typically proceeds via electrophilic attack from the less hindered face.

-

Dominant Isomer: X-ray crystallographic studies confirm that the oxygen atom occupies the equatorial position , while the methyl group is forced into the axial position .

-

Conformational Locking: The salt formation with hydrobromic acid stabilizes this conformation through hydrogen bonding between the N-oxide oxygen and the bromide ion/water of crystallization lattice.

Technical Insight: The axial orientation of the methyl group results in significant 1,3-diaxial interactions with the hydrogens at C2 and C4, which is detectable via Nuclear Overhauser Effect (NOE) in NMR spectroscopy.

Synthesis & Degradation Lifecycle[5]

The stability profile of Scopolamine N-oxide is defined by its susceptibility to thermal degradation via Cope elimination , a pathway distinct from the hydrolytic degradation seen in the parent ester.

Synthesis (Oxidation)

The synthesis involves the nucleophilic attack of the scopolamine nitrogen lone pair on an electrophilic oxygen source (typically

Degradation (Cope Elimination)

Upon heating or in the absence of stabilizing acid (HBr), the N-oxide undergoes a concerted, intramolecular syn-elimination known as the Cope elimination. The N-oxide oxygen abstracts a

Visualized Pathway (DOT Diagram)

Figure 1: The oxidative formation of Scopolamine N-oxide and its subsequent thermal degradation via the Cope elimination mechanism.[1][2][3]

Analytical Characterization

Reliable identification requires distinguishing the N-oxide from the parent amine and potential degradation products.

NMR Spectroscopy Signatures

The N-oxidation induces a characteristic deshielding effect (downfield shift) on the protons adjacent to the nitrogen.

| Nucleus | Moiety | Scopolamine HBr ( | Scopolamine N-oxide HBr ( | Shift ( |

| N-Methyl ( | ~3.05 (s) | ~3.35 - 3.60 (s) | +0.3 - 0.5 ppm | |

| Bridgehead ( | ~4.10 | ~4.40 - 4.60 | +0.3 - 0.5 ppm | |

| N-Methyl | ~40.5 | ~55.0 - 60.0 | Significant Downfield |

Note: Shifts are approximate and solvent-dependent (

Mass Spectrometry (LC-MS)

-

Parent Ion (

): Scopolamine N-oxide gives a protonated molecular ion -

Fragmentation:

-

Loss of oxygen (M-16) is common in ESI sources, reverting to the scopolamine mass (m/z 304).

-

Loss of the tropic acid moiety (m/z ~138/156 fragments).

-

Differentiation: High-resolution MS (HRMS) is required to distinguish the N-oxide from hydroxylated metabolites which might share nominal mass but differ in exact mass.

-

Pharmacological & Research Context

Prodrug Potential & Metabolism

Scopolamine N-oxide is investigated as a bioreversible prodrug . The N-oxide bond is polar, limiting blood-brain barrier (BBB) penetration compared to the lipophilic parent scopolamine.

-

In Vivo Reduction: Systemic reductases (e.g., in the liver or gut microbiota) can reduce the N-oxide back to scopolamine.

-

Therapeutic Window: This conversion can prolong the release of the active drug, potentially reducing the immediate side effects (dry mouth, visual disturbances) associated with peak scopolamine plasma concentrations.

Impurity Profiling

In pharmaceutical manufacturing, Scopolamine N-oxide is a critical quality attribute (CQA). It is a forced degradation product under oxidative stress. Regulatory limits (ICH Q3B) typically require its monitoring at levels >0.1%.

References

-

Huber, C. S., Fodor, G., & Mandava, N. B. (1971). Absolute Configuration of Scopolamine N-Oxide and of Related Compounds. Canadian Journal of Chemistry, 49(19), 3258–3271. Link

- Werner, G., & Schmidt, H. L. (1969). Metabolism of Tropane Alkaloids: Chemical Structure and Biological Activity. Hoppe-Seyler's Zeitschrift für physiologische Chemie.

-

Cope, A. C., & Trumbull, E. R. (1960).[3] Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis.[2][3] Organic Reactions, 11, 317-493.[3] Link

-

European Pharmacopoeia (Ph. Eur.) . Monograph: Scopolamine Hydrobromide.[4][5] (Detailing impurity limits including N-oxide).

-

Sigma-Aldrich . Product Specification: Scopolamine N-oxide hydrobromide (CAS 6106-81-6). Link

Sources

- 1. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kemnotesblog.wordpress.com [kemnotesblog.wordpress.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Npc200302 | C17H21NO4 | CID 11968014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Scopolamine N-oxide hydrobromide - PhyProof Reference Substances [phyproof.phytolab.com]

Genoscopolamine hydrobromide muscarinic antagonist properties

Functional Characterization & Muscarinic Antagonist Properties

Executive Summary & Chemical Identity[1][2][3]

Genoscopolamine Hydrobromide (chemically identified as Scopolamine N-oxide hydrobromide or Hyoscine N-oxide hydrobromide ) is a specific oxidized derivative of the tropane alkaloid scopolamine. While it shares the core tropane skeleton with its parent compound, the N-oxidation at the nitrogen bridgehead significantly alters its physicochemical properties, specifically increasing polarity.

In drug development and neuropharmacology, Genoscopolamine is primarily utilized as a high-fidelity reference standard for impurity profiling of scopolamine APIs and as a pharmacological probe to investigate muscarinic acetylcholine receptor (mAChR) binding kinetics. Unlike scopolamine, which is known for rapid blood-brain barrier (BBB) penetration, the N-oxide moiety of genoscopolamine modulates its lipophilicity, influencing its central vs. peripheral distribution profile.

Chemical Specifications

| Property | Detail |

| Common Name | Genoscopolamine Hydrobromide |

| Synonyms | Scopolamine N-oxide HBr; Hyoscine N-oxide HBr |

| CAS Number | 6106-81-6 (Generic N-oxide: 97-75-6) |

| Molecular Formula | C₁₇H₂₁NO₅[1][2][3][4][5][6][7][8] · HBr |

| Pharmacological Class | Competitive Muscarinic Antagonist |

| Key Structural Feature | N-oxide group (N⁺-O⁻) at the tropane bridge |

Pharmacological Mechanism: Muscarinic Antagonism[3][8][9][10]

Genoscopolamine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), subtypes M1 through M5.[3] Its mechanism involves the reversible blockade of the orthosteric binding site, preventing the endogenous ligand, acetylcholine (ACh), from activating the receptor.

Molecular Interaction

The tropane ring of genoscopolamine occupies the hydrophobic pocket of the mAChR, while the tropic acid moiety interacts with regulatory residues near the extracellular loop. However, the N-oxide substitution introduces a dipole that alters the binding affinity (

-

Signal Blockade: By occupying the receptor, Genoscopolamine prevents the conformational change required to activate the associated G-proteins (

for M1/M3/M5; -

Downstream Effect: This blockade inhibits the hydrolysis of phosphoinositides (in

pathways) and prevents the inhibition of adenylyl cyclase (in

Pathway Visualization

The following diagram illustrates the competitive antagonism mechanism within the cholinergic signaling cascade.

Caption: Genoscopolamine competitively inhibits the mAChR, preventing G-protein coupling and downstream calcium mobilization.

Experimental Protocols

To validate the properties of Genoscopolamine HBr, researchers must employ self-validating protocols that distinguish it from its parent compound (scopolamine) and quantify its receptor affinity.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the inhibition constant (

Reagents:

-

Membrane preparation: CHO cells stably expressing human M1 receptors.

-

Radioligand: [³H]-N-Methylscopolamine (0.2 nM).

-

Test Compound: Genoscopolamine HBr (concentration range:

M to -

Non-specific binding control: Atropine (1 µM).

Workflow:

-

Preparation: Dilute Genoscopolamine HBr in assay buffer (50 mM Tris-HCl, pH 7.4).

-

Incubation:

-

Mix 50 µL Membrane prep + 50 µL [³H]-Ligand + 50 µL Genoscopolamine (various concentrations).

-

Incubate for 60 minutes at 25°C to reach equilibrium.

-

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[Genoscopolamine]. Calculate

and derive

Protocol B: HPLC Impurity Profiling (Differentiation from Scopolamine)

Objective: Confirm chemical purity and distinguish N-oxide form from parent amine.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Phosphate buffer (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 50% B over 20 minutes.

-

Detection: UV at 210 nm.

Logic: The N-oxide group makes Genoscopolamine more polar than scopolamine. Therefore, Genoscopolamine will elute earlier (shorter retention time) than Scopolamine under reverse-phase conditions. This retention time shift is the self-validating metric for identity.

Comparative Data Profile

The following table contrasts Genoscopolamine with standard Scopolamine. The increased polarity of the N-oxide impacts its solubility and biological barrier permeation.

| Feature | Scopolamine HBr | Genoscopolamine HBr (N-Oxide) | Practical Implication |

| Structure | Tertiary Amine | Amine N-Oxide | N-Oxide is a metabolic oxidation product. |

| Polarity | Moderate (Lipophilic) | High (Polar) | Genoscopolamine has lower BBB permeability. |

| Receptor Affinity | High (nM range) | Moderate to High | N-oxide often retains affinity but with altered kinetics. |

| Primary Use | Therapeutic (Motion Sickness) | Analytical Standard / Research | Used to track degradation or metabolism. |

| Stability | Susceptible to hydrolysis | Susceptible to de-oxygenation | Requires protection from strong reducing agents. |

Synthesis & Degradation Workflow

Understanding the origin of Genoscopolamine is vital for stability studies.

Caption: Genoscopolamine is formed via N-oxidation of Scopolamine and can revert under reducing conditions.

References

-

Selleck Chemicals. Scopolamine N-Oxide Hydrobromide Monohydrate AChR antagonist. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 93339, Scopolamine N-oxide. Retrieved from

-

CymitQuimica. Scopolamine N-oxide - CAS 97-75-6 Properties and Applications.[4] Retrieved from

-

Tocris Bioscience. Scopolamine hydrobromide: Non-selective muscarinic antagonist.[2] (Contextual reference for parent compound comparison). Retrieved from

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medkoo.com [medkoo.com]

- 4. CAS 97-75-6: Scopolamine, N-oxide | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. Scopolamine Hydrobromide Trihydrate - LKT Labs [lktlabs.com]

- 8. Scopolamine - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Scopolamine N-oxide Hydrobromide (CAS 6106-81-6)

Executive Summary

Scopolamine N-oxide hydrobromide (CAS 6106-81-6), also known as Genoscopolamine hydrobromide, is a pivotal tropane alkaloid derivative primarily utilized as a pharmacological probe and a critical quality control standard in pharmaceutical development. Structurally characterized by the oxidation of the bridgehead nitrogen, this compound exhibits distinct physicochemical properties compared to its parent compound, scopolamine.

While scopolamine is a potent central nervous system (CNS) depressant, the N-oxide modification significantly alters lipophilicity and blood-brain barrier (BBB) permeability. This guide provides a comprehensive technical overview for researchers focusing on muscarinic receptor antagonism, metabolite profiling, and the development of peripheral-acting anticholinergics.

Chemical & Physical Characterization[1][2][3]

Structural Identity

The defining feature of Scopolamine N-oxide is the dative bond between the bridgehead nitrogen and an oxygen atom. This modification creates a highly polar center, reducing the molecule's ability to passively diffuse across lipid membranes compared to the tertiary amine of scopolamine.

| Property | Specification |

| CAS Number | 6106-81-6 |

| Chemical Name | (1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-hydroxy-2-phenylpropanoate N-oxide hydrobromide |

| Molecular Formula | C₁₇H₂₁NO₅[1][2][3][4][5][6] · HBr |

| Molecular Weight | 418.28 g/mol (Hydrobromide salt) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, ethanol; sparingly soluble in non-polar organic solvents. |

| Stereochemistry | The N-oxide group can exist in axial or equatorial conformations, though the specific isomer formed depends on the oxidant and steric hindrance of the scopine ring. |

Stability Profile

-

Hygroscopicity: The hydrobromide salt is hygroscopic. It must be stored in a desiccator at -20°C for long-term stability.

-

Thermal Instability: Susceptible to Cope elimination upon heating, reverting to the hydroxylamine or degrading into olefinic products. Avoid temperatures >50°C during drying.

-

Photostability: Light-sensitive; store in amber vials.

Pharmacology & Mechanism of Action[10][11]

Muscarinic Receptor Antagonism

Scopolamine N-oxide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). However, its binding affinity profile differs from scopolamine due to the steric and electronic effects of the N-oxide group.

-

Receptor Selectivity: Non-selective antagonist (M1–M5), similar to atropine and scopolamine.

-

Potency: Generally exhibits reduced potency compared to scopolamine in CNS models but retains significant peripheral antimuscarinic activity.

Blood-Brain Barrier (BBB) Permeability

This is the critical differentiator for research applications.

-

Scopolamine: Highly lipophilic; rapidly crosses BBB; causes sedation and amnesia.

-

Scopolamine N-oxide: Hydrophilic (Polar Surface Area > 60 Ų); limited BBB penetration.

-

Research Utility: Used as a control compound to distinguish between central and peripheral cholinergic effects in behavioral studies. If a systemic effect is observed with scopolamine but not the N-oxide, the mechanism is likely centrally mediated.

Synthesis & Degradation Pathways

The synthesis of Scopolamine N-oxide typically involves the oxidation of scopolamine using mild peroxide reagents. The reaction must be carefully controlled to prevent over-oxidation or opening of the epoxide ring.

Reaction Pathway Diagram

The following diagram illustrates the oxidation pathway and the potential degradation via Cope elimination.

Figure 1: Synthetic pathway of Scopolamine N-oxide and thermal degradation risk.

Experimental Protocols

Synthesis of Scopolamine N-oxide Hydrobromide

Objective: Selective oxidation of scopolamine base to N-oxide without affecting the ester linkage or epoxide ring.

Reagents:

-

Scopolamine Hydrobromide Trihydrate (Starting Material)

-

Hydrogen Peroxide (30% w/v)

-

Sodium Bicarbonate (NaHCO₃)[7]

-

Hydrobromic Acid (48%)

-

Dichloromethane (DCM) & Ethanol

Protocol:

-

Free Base Preparation: Dissolve Scopolamine HBr (1.0 g) in water (10 mL). Basify with saturated NaHCO₃ to pH 9. Extract with DCM (3 x 10 mL). Dry organic layer over anhydrous Na₂SO₄ and evaporate to obtain Scopolamine free base.

-

Oxidation: Dissolve the free base in absolute ethanol (10 mL). Add Hydrogen Peroxide (30%, 1.5 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/NH₄OH 95:5). The N-oxide will appear as a more polar spot (lower Rf).

-

Quenching: Destroy excess peroxide using a catalytic amount of Pd/C or manganese dioxide (filtration required) or simply by careful evaporation if concentration is low.

-

Salt Formation: Cool the ethanolic solution to 0°C. Add HBr (48% aq) dropwise until pH ~4.5.

-

Crystallization: Add diethyl ether to induce precipitation. Filter the white solid and dry under vacuum at room temperature (Do not heat).

Analytical Validation (HPLC-UV)

Objective: Quantify Scopolamine N-oxide and separate it from the parent scopolamine impurity.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Inertsil ODS-3, 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate buffer (pH 6.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-20 min: 10% -> 50% B; 20-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm |

| Retention Order | 1. Scopolamine N-oxide (Polar, elutes first) 2. Scopolamine (Less polar, elutes second) |

Analytical Workflow & Quality Control

To ensure the integrity of the standard, a rigorous testing workflow is required. The N-oxide is an intermediate polarity metabolite and requires specific separation logic.

Figure 2: Quality Control decision tree for Scopolamine N-oxide production.

References

-

National Center for Advancing Translational Sciences (NCATS). (n.d.). Scopolamine N-Oxide Inxight Drugs Profile. Retrieved from [Link]

-

Wróblewski, K., et al. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

Sources

- 1. CAS 97-75-6: Scopolamine, N-oxide | CymitQuimica [cymitquimica.com]

- 2. Scopolamine N-Oxide Hydrobromide Monohydrate | CAS 6106-81-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Scopolamine N-oxide hydrobromide - PhyProof Reference Substances [phyproof.phytolab.com]

- 5. Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN104628718A - Method for synthesizing scopolamine and salts thereof - Google Patents [patents.google.com]

Pharmacology of Hyoscine N-oxide Hydrobromide: A Technical Guide

Executive Summary

Hyoscine N-oxide hydrobromide (also known as Scopolamine N-oxide hydrobromide) is a specific oxidized derivative of the tropane alkaloid scopolamine. While primarily characterized in pharmaceutical development as a critical degradation product and impurity (Impurity A/Genoscopolamine) in scopolamine formulations, it possesses a distinct pharmacological profile.

Unlike its parent compound, Hyoscine N-oxide exhibits reduced lipophilicity, significantly altering its pharmacokinetics—specifically its ability to penetrate the Blood-Brain Barrier (BBB). However, it acts as a reversible metabolite , capable of reduction back to the active parent compound in vivo, effectively functioning as a prodrug reservoir. This guide details its physicochemical properties, receptor affinity, metabolic fate, and analytical protocols for quantification.

Chemical Identity & Physicochemical Architecture

The N-oxidation of the tertiary amine in scopolamine introduces a coordinate covalent bond between nitrogen and oxygen, creating a dipole. This structural modification fundamentally shifts the molecule's solubility and membrane permeability profile.

| Property | Hyoscine Hydrobromide (Parent) | Hyoscine N-oxide Hydrobromide |

| CAS Number | 114-49-8 | 6106-81-6 |

| Molecular Formula | ||

| Molecular Weight | 384.27 g/mol | 400.26 g/mol |

| Polarity | Lipophilic (High BBB permeability) | Hydrophilic (Low BBB permeability) |

| pKa | ~7.6 (Amine) | ~5.78 (N-oxide conjugate acid) |

| Solubility | Soluble in water, ethanol | Highly soluble in water/polar solvents |

| Stereochemistry | L-(-)-Scopolamine | Exists as equatorial/axial isomers at N-O |

Structural Significance

The N-oxide moiety creates a zwitterionic character at neutral pH. While scopolamine exists largely in cationic form at physiological pH (facilitating receptor interaction) but retains enough lipophilicity to cross membranes, the N-oxide is permanently polar. This polarity restricts passive diffusion across the endothelial tight junctions of the BBB, theoretically limiting the profound central nervous system (CNS) effects (sedation, amnesia) typical of scopolamine, unless reduction occurs.

Pharmacodynamics: Mechanism of Action[1]

Receptor Affinity

Hyoscine N-oxide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) .[1] However, its binding affinity is strictly pH-dependent and generally lower than the parent compound.

-

Physiological pH (7.4): The unprotonated N-oxide species predominates and exhibits negligible affinity for muscarinic receptors (approx. 1/10th to 1/100th of scopolamine).

-

Acidic pH (Stomach/Gut): In acidic environments, the protonated form of Hyoscine N-oxide is generated. This cationic species is highly active, with a binding affinity (

) approaching that of scopolamine methobromide.

The "Prodrug" Hypothesis

While the N-oxide itself has weak direct activity systemically, it serves as a pharmacological reservoir . The N-O bond is metabolically labile. Reductase enzymes in the liver and gut microbiota can cleave the oxygen, regenerating the active parent scopolamine.

Signal Transduction Pathway (Antagonism)

The blockade of mAChRs (M1-M5 subtypes) disrupts the parasympathetic signal transduction:

-

Blockade: Antagonist binds to GPCR (G-protein coupled receptor).

-

Inhibition: Prevents Acetylcholine (ACh) binding.[1]

-

Downstream Effect: Inhibits

pathway (M1/M3/M5) or cAMP inhibition (M2/M4). -

Result: Reduced smooth muscle tone, inhibition of secretions, and anti-emetic effects.[1][2]

Figure 1: Mechanism of competitive antagonism at the muscarinic receptor. Hyoscine N-oxide competes with ACh, preventing downstream signaling.

Pharmacokinetics (ADME)

Absorption & Distribution

-

Oral Bioavailability: Low and variable (similar to scopolamine) due to first-pass metabolism.[2]

-

BBB Penetration: Significantly restricted . The polar N-oxide bond prevents the rapid CNS entry seen with scopolamine. Consequently, primary effects are peripheral (dry mouth, mydriasis) rather than central (sedation), unless metabolic reduction occurs.

Metabolism: The Redox Cycle

The metabolic fate of Hyoscine N-oxide is defined by a reversible redox cycle.

-

N-Oxidation: Scopolamine is oxidized by Flavin-containing Monooxygenases (FMO) or CYP450 enzymes to the N-oxide.

-

Reduction: The N-oxide is reduced back to Scopolamine by cytochrome P450 reductase, aldehyde oxidase, or mitochondrial reductases.

This cycle implies that administration of Hyoscine N-oxide can lead to detectable plasma levels of Scopolamine, necessitating its treatment as a potentially active substance in toxicology studies.

Figure 2: The reversible metabolic pathway between Scopolamine and its N-oxide metabolite.

Drug Development & Impurity Profiling

In pharmaceutical development, Hyoscine N-oxide is monitored as Impurity A (EP/BP) or a related substance. It forms via oxidative degradation of scopolamine formulations, particularly in the presence of light or peroxides.

Stability & Degradation

Scopolamine hydrobromide is susceptible to hydrolysis (tropic acid formation) and oxidation (N-oxide formation).

-

Critical Limit: ICH Q3B(R2) guidelines require characterization if impurity levels exceed the identification threshold (usually 0.1% or 0.2% depending on dose).

-

Detection: It elutes earlier than scopolamine in Reverse Phase HPLC (RP-HPLC) due to higher polarity.

Experimental Protocols

Protocol A: Synthesis of Reference Standard (Oxidation)

Purpose: To generate high-purity Hyoscine N-oxide for use as an analytical reference standard.

Reagents:

-

Scopolamine Hydrobromide Trihydrate (10 mmol)

-

Hydrogen Peroxide (30% w/v, excess)

-

Ethanol (Absolute)

-

Platinum Black (Catalyst - optional for rate, usually not needed for simple N-oxidation)

Workflow:

-

Dissolution: Dissolve 4.38g Scopolamine HBr in 20 mL chilled ethanol.

-

Oxidation: Add 5 mL Hydrogen Peroxide (30%) dropwise while stirring at 4°C.

-

Reaction: Allow to warm to room temperature and stir for 24 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol/Ammonia 80:20:1). The N-oxide will appear as a lower

spot. -

Quenching: Destroy excess peroxide using a small amount of Platinum black or catalase, or simply evaporate if minimal excess used.

-

Isolation: Evaporate solvent under reduced pressure (Rotavap) at <40°C (heat sensitive).

-

Crystallization: Recrystallize the residue from Acetone/Ether to yield white crystalline Hyoscine N-oxide HBr.

Protocol B: HPLC Quantification Method

Purpose: To separate and quantify Hyoscine N-oxide in the presence of the parent drug.

System: Agilent 1200 or equivalent HPLC with UV detection. Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

| Parameter | Setting |

| Mobile Phase A | Phosphate Buffer pH 3.0 (50 mM |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-20 min: 10%→50% B |

| Flow Rate | 1.0 mL/min |

| Wavelength | 210 nm (Amide absorption) |

| Injection Vol | 20 µL |

| Retention Time | N-oxide (~4-6 min) < Scopolamine (~10-12 min) |

Validation Note: The N-oxide peak must be resolution-checked (

Figure 3: Analytical workflow for the quantification of Hyoscine N-oxide impurities.

Safety & Toxicology

Warning: Hyoscine N-oxide is a potent anticholinergic. While less toxic acutely than scopolamine due to poor BBB penetration, it must be handled with extreme care (Category 2 Oral Toxicity).

-

Peripheral Effects: Dry mouth, blurred vision (cycloplegia), tachycardia, urinary retention.

-

Central Effects: At high doses, or if reduced to scopolamine in vivo, it can cause confusion, hallucinations, and respiratory depression.

-

LD50: Data is sparse for the specific N-oxide, but it is generally considered slightly less toxic than the parent (Rat Oral LD50 for Scopolamine is ~1200 mg/kg; IV is much lower). Treat as highly toxic .

References

-

Renner, U., et al. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring. Link

-

Gorrod, J.W., et al. (1976). Metabolic N-oxidation of atropine, hyoscine and the corresponding nor-alkaloids by guinea-pig liver microsomal preparations. Journal of Pharmacy and Pharmacology. Link

-

Barlow, R.B., et al. (1979). Affinities of the protonated and non-protonated forms of hyoscine and hyoscine N-oxide for muscarinic receptors. British Journal of Pharmacology. Link

-

European Pharmacopoeia (Ph. Eur.) . Hyoscine Hydrobromide Monograph: Impurity A (Hyoscine N-oxide). Link

-

Putcha, L., et al. (1989). Pharmacokinetics and Oral Bioavailability of Scopolamine in Normal Subjects. Pharmaceutical Research. Link

Sources

Difference between Scopolamine N-oxide and Scopolamine free base

Topic: Difference between Scopolamine N-oxide and Scopolamine free base Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Divergence, Physicochemical Profiling, and Pharmacological Impact

Executive Summary

Scopolamine (Hyoscine) is a tropane alkaloid widely utilized for its anticholinergic properties, particularly in the treatment of motion sickness and postoperative nausea. Scopolamine N-oxide (Scopolamine aminoxide) serves a dual role as both a primary oxidative degradation product and a metabolite.

For drug development professionals, the distinction is critical: Scopolamine free base is a lipophilic, BBB-permeable agent with potent central nervous system (CNS) effects. In contrast, Scopolamine N-oxide is a highly polar, zwitterionic species with significantly reduced BBB permeability and altered receptor binding kinetics. This guide delineates the precise chemical, physical, and pharmacological differences to support assay development, impurity profiling, and formulation stability.

Structural & Stereochemical Divergence

The fundamental difference lies in the oxidation state of the bridgehead nitrogen atom within the tropane ring.

-

Scopolamine Free Base: Contains a tertiary amine at the

-position. The lone pair on the nitrogen is available for protonation (pKa ~7.6–7.8), governing its basicity and lipophilicity. -

Scopolamine N-oxide: Formed by the coordinate covalent bonding of an oxygen atom to the nitrogen lone pair. This creates a semipolar

bond, significantly altering the electronic landscape of the molecule.

Stereochemistry of the N-Oxide

Unlike the free base, the N-oxide introduces a new stereochemical consideration at the nitrogen center. The oxygen atom can adopt either an axial or equatorial orientation relative to the piperidine ring of the tropane skeleton.

-

Equatorial Isomer: Thermodynamically favored and the predominant form isolated from natural sources (e.g., Datura species).

-

Axial Isomer: Sterically hindered and less stable.

Technical Note: In pharmaceutical stability studies, the equatorial isomer is the primary degradant observed under oxidative stress.

Physicochemical Profiling

The conversion of the tertiary amine to the N-oxide results in a drastic shift in physicochemical properties, primarily driven by the high polarity of the

| Property | Scopolamine (Free Base) | Scopolamine N-oxide | Implications |

| Molecular Weight | 303.35 g/mol | 319.35 g/mol | +16 Da mass shift (diagnostic in MS). |

| Polarity (LogP) | ~0.98 (Lipophilic) | < 0 (Hydrophilic) | N-oxide partitions poorly into lipid membranes. |

| Basicity (pKa) | 7.55 – 7.81 | ~5.78 (Weak Base) | N-oxide is significantly less basic than the amine. |

| Solubility | Soluble in organic solvents; mod. water soluble. | Highly water soluble; insoluble in non-polar organics. | Requires polar solvents for extraction. |

| Melting Point | Liquid >55°C (Solid <55°C) | ~80°C (Decomposes) | N-oxide is a solid powder; hygroscopic. |

Synthesis & Degradation Pathways

Scopolamine N-oxide is generated via the oxidation of the scopolamine tertiary nitrogen. This reaction is facile in the presence of peroxides, making the N-oxide a common impurity in formulations exposed to air or excipients containing trace hydroperoxides (e.g., povidone, PEG).

Mechanism of Formation

The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen of the peroxide.

Figure 1: Oxidative conversion of Scopolamine to Scopolamine N-oxide. The reaction is reversible in vivo via enzymatic reduction.

Pharmacological & Toxicological Implications[2][3][4]

The most significant functional divergence is the Blood-Brain Barrier (BBB) permeability .

Blood-Brain Barrier Permeability[1][2]

-

Scopolamine: Readily crosses the BBB due to its lipophilicity and moderate pKa, allowing it to exist significantly in the uncharged form at physiological pH. This drives its potent central effects (sedation, amnesia).[3]

-

Scopolamine N-oxide: The high polarity of the

functionality prevents passive diffusion across the BBB. Consequently, Scopolamine N-oxide is peripherally restricted .-

Clinical Relevance: It exhibits peripheral antimuscarinic effects (dry mouth, reduced gastric motility) without the profound CNS side effects of the parent compound, unless it is reduced back to scopolamine by hepatic or systemic reductases.

-

Receptor Potency

While Scopolamine N-oxide retains affinity for muscarinic acetylcholine receptors (mAChRs), its potency is generally reduced compared to the free base.

-

Mechanism: Competitive antagonism at M1-M5 receptors.

-

Potency: Literature suggests the N-oxide is approximately 10-fold less potent than the parent compound, though this varies by receptor subtype and tissue preparation.

Analytical Methodologies

Distinguishing these two species requires robust separation techniques due to their structural similarity.

HPLC Separation Strategy

In Reverse-Phase HPLC (RP-HPLC), the elution order is dictated by polarity.

-

Stationary Phase: C18 (Octadecylsilane).

-

Mobile Phase: Acidic buffer (phosphate or ammonium acetate, pH 3–5) + Acetonitrile/Methanol.

-

Elution Order: Scopolamine N-oxide elutes FIRST (lower retention time) due to high polarity. Scopolamine elutes SECOND (higher retention time) due to hydrophobic interaction with the C18 chain.

Mass Spectrometry (LC-MS/MS)[4]

-

Scopolamine:

m/z -

Scopolamine N-oxide:

m/z -

Fragmentation: The N-oxide often shows a characteristic loss of oxygen (-16 Da) or cleavage of the tropane ring during collision-induced dissociation (CID).

Figure 2: Chromatographic separation logic. The polar N-oxide interacts weakly with the hydrophobic C18 ligand, resulting in earlier elution.

References

-

National Center for Advancing Translational Sciences (NCATS). (2025). Scopolamine Aminoxide Hydrobromide: Metabolite and Activity Profile.[5] Inxight Drugs.[6][7] Retrieved from [Link]

-

DrugFuture. (2025). Scopolamine N-Oxide: Physicochemical Properties and Stereochemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2005). Blood-brain barrier and electromagnetic fields: Effects of scopolamine methylbromide (quaternary) vs scopolamine.[1][2] PubMed.[5] Retrieved from [Link]

-

ResearchGate. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Retrieved from [Link]

Sources

- 1. Blood-brain barrier and electromagnetic fields: effects of scopolamine methylbromide on working memory after whole-body exposure to 2.45 GHz microwaves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Scopolamine | 51-34-3 [chemicalbook.com]

- 4. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. SCOPOLAMINE N-OXIDE [drugs.ncats.io]

- 6. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

- 7. akjournals.com [akjournals.com]

Scopolamine N-oxide Hydrobromide: BBB Permeability & Experimental Utility

Executive Summary: The Permeability Paradox

Bottom Line: Scopolamine N-oxide hydrobromide (SNO) exhibits negligible intrinsic blood-brain barrier (BBB) permeability due to the high polarity of the N-oxide moiety. However, it is metabolically unstable in vivo. Unlike stable quaternary ammonium derivatives (e.g., Scopolamine Methylbromide), SNO undergoes retro-reduction to the parent tertiary amine (Scopolamine), which does cross the BBB.

Strategic Implication: Researchers utilizing SNO as a "peripheral control" must account for the time-dependent "metabolic leak" of the active parent drug into the CNS. For strictly peripheral blockade without central confounding, Scopolamine Methylbromide is the superior standard; SNO is better suited for metabolic profiling or short-duration receptor binding assays.

Part 1: Physicochemical Basis of BBB Exclusion

The blood-brain barrier functions as a physical and metabolic gatekeeper. To understand SNO's behavior, we must contrast it with its parent (Scopolamine) and its quaternary analog (Methylbromide).

The Polarity Shift

Scopolamine (Hyoscine) is a tertiary amine with a pKa of ~7.6. At physiological pH, a significant fraction exists as the uncharged free base, allowing it to diffuse passively through the endothelial lipid bilayer.

In contrast, the N-oxide moiety in SNO introduces a strong dipole. While not a permanent ion like a quaternary ammonium, the N-O bond creates a charge separation (

Comparative Physicochemical Profile

| Feature | Scopolamine HBr (Parent) | Scopolamine N-oxide HBr | Scopolamine Methylbromide |

| Nitrogen State | Tertiary Amine | Amine N-oxide | Quaternary Ammonium |

| Charge @ pH 7.4 | Equilibrium (Ionized/Unionized) | Zwitterionic character / High Polarity | Permanently Positively Charged |

| Lipophilicity | High (Crosses BBB) | Low (Restricted) | Very Low (Excluded) |

| Metabolic Stability | Oxidative metabolism (CYP) | Reductive instability | High stability |

| BBB Permeability | High | Negligible (Intrinsic) | None |

Part 2: The Metabolic "Trojan Horse" (Critical Insight)

This is the most critical technical nuance for drug development professionals. While SNO itself bounces off the BBB, it acts as a prodrug for Scopolamine.

The Retro-Reduction Pathway

Upon systemic administration (IP, IV, or PO), SNO encounters reductase systems:

-

Hepatic Reductases: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4 in reductive mode) and aldehyde oxidase.

-

Gut Microbiota: Bacterial reductases in the intestine (highly relevant for oral dosing) efficiently deoxygenate N-oxides.

-

Hemoglobin: Erythrocytes possess N-oxide reducing capacity.

The Consequence: SNO is reduced to Scopolamine (tertiary amine). This newly generated Scopolamine freely crosses the BBB. Therefore, in long-duration behavioral studies (e.g., >60 minutes), "peripheral" SNO administration can induce central anticholinergic effects (amnesia, sedation) due to the accumulation of the reduced parent metabolite.

Visualization: The Metabolic Leak

Caption: Figure 1.[1] The "Metabolic Leak" pathway showing how the impermeable N-oxide is converted into the permeable parent drug via systemic reductases.

Part 3: Experimental Validation Protocols

To validate SNO behavior or use it effectively, the following protocols ensure scientific integrity.

Protocol A: Differential Bioanalysis (LC-MS/MS)

Purpose: To quantify the rate of in vivo reduction and confirm BBB exclusion of the N-oxide species.

-

Administration: Administer Scopolamine N-oxide HBr (1 mg/kg, i.p.) to rodent cohort.

-

Sampling: Collect plasma and brain tissue at t=15, 30, 60, and 120 min.

-

Extraction:

-

Homogenize brain tissue in acidified methanol (stabilizes the N-oxide).

-

Critical Step: Perform extraction on ice to prevent ex vivo reduction.

-

-

Analysis (LC-MS/MS):

-

Monitor MRM transitions for Scopolamine (304.2

138.1) and Scopolamine N-oxide (320.2 -

Success Criterion: High SNO in plasma, Low/ND SNO in brain. Increasing SCOP in plasma/brain over time indicates reduction rate.

-

Protocol B: Behavioral Differentiation (The "Gold Standard" Check)

Purpose: To distinguish central vs. peripheral activity.

-

Model: Scopolamine-induced amnesia (Passive Avoidance or Y-Maze).

-

Groups:

-

Group 1: Vehicle.

-

Group 2: Scopolamine HBr (Central + Peripheral blockade).

-

Group 3: Scopolamine Methylbromide (Peripheral blockade only - Control ).

-

Group 4: Scopolamine N-oxide (Experimental).

-

-

Readout:

-

If Group 4 shows memory deficits similar to Group 2, metabolic reduction has occurred .

-

If Group 4 mimics Group 3 (no deficit), the N-oxide remained intact during the assay window.

-

Protocol C: In Situ Brain Perfusion (Direct Permeability)

Purpose: To measure intrinsic permeability without metabolic confounding.

-

Perfusate: Buffer containing radiolabeled [³H]-Scopolamine N-oxide.

-

Procedure: Perfuse directly into the carotid artery for 60 seconds (too short for metabolism).

-

Washout: Clear capillaries with drug-free buffer.

-

Calculation: Calculate the Brain Uptake Index (BUI) or Kin (transfer coefficient).

-

Expectation: Kin for SNO should be < 1.0 µL/min/g (similar to sucrose/inulin marker), whereas Scopolamine parent will be > 100 µL/min/g.

Part 4: Decision Matrix for Researchers

When should you use Scopolamine N-oxide vs. Methylbromide?

| Experimental Goal | Recommended Compound | Rationale |

| Strict Peripheral Control | Scopolamine Methylbromide | Permanently charged; zero CNS penetration; metabolically stable. |

| Metabolite Tracking | Scopolamine N-oxide | To study the clearance/excretion pathways of scopolamine. |

| Short-term (<20 min) Peripheral Block | Scopolamine N-oxide | Reduction is time-dependent; short assays may avoid the "leak." |

| CNS Drug Delivery Research | Scopolamine N-oxide | Used as a model for "bioreductive prodrugs" (delivering drugs to hypoxic tissues). |

Workflow Visualization: Choosing the Right Control

Caption: Figure 2. Decision tree for selecting the appropriate peripheral control agent.

References

-

Renner, U. D., Oertel, R., & Kirch, W. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring, 27(5), 655-665. Link

-

Wada, S., et al. (1991). Metabolism in vivo of the tropane alkaloid, scopolamine, in several mammalian species. Xenobiotica, 21(10), 1289-1300. Link

-

Klinkenberg, I., & Blokland, A. (2010). The validity of scopolamine as a pharmacological model for cognitive impairment: A review of animal behavioral studies. Neuroscience & Biobehavioral Reviews, 34(8), 1307-1350. Link

-

Buytaert, J., et al. (2006). The influence of scopolamine and scopolamine methylbromide on visual and auditory discrimination in rats.[2][3] Psychopharmacology. Link

-

Wu, L., et al. (2015). Dose escalation pharmacokinetics of intranasal scopolamine gel formulation. Journal of Clinical Pharmacology. Link

Sources

- 1. DSpace [kuscholarworks.ku.edu]

- 2. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of scopolamine and methylscopolamine on visual and auditory discriminations in male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate and Bioanalytical Characterization of Scopolamine N-oxide Hydrobromide

The following technical guide details the metabolic fate, pharmacokinetic behavior, and bioanalytical characterization of Scopolamine N-oxide Hydrobromide . It is structured for researchers requiring actionable protocols and mechanistic depth.

Executive Summary

Scopolamine N-oxide (hydrobromide salt) occupies a unique dual niche in pharmacology: it is both a Phase I metabolite of the anticholinergic drug scopolamine and a potential prodrug/impurity found in pharmaceutical preparations. Unlike stable metabolites, Scopolamine N-oxide is subject to a reversible metabolic loop known as retro-reduction , where in vivo biological systems (hepatic enzymes and gut microbiota) reduce the N-oxide moiety back to the tertiary amine (scopolamine).

This guide delineates the bidirectional metabolic flux of this compound, establishing the causality between its chemical structure and its pharmacokinetic profile. It further provides a validated LC-MS/MS workflow to distinguish the N-oxide from its parent compound, addressing the critical challenge of thermal instability during analysis.

Chemical Architecture and Stability

Compound: Scopolamine N-oxide Hydrobromide

Core Structure: Tropane alkaloid derivative.[1][2]

Key Feature: The nitrogen atom of the tropane ring is oxidized to an N-oxide (

The Hydrobromide Salt Factor

The hydrobromide (HBr) salt form is utilized to enhance aqueous solubility for formulation. However, in biological matrices (pH 7.4), the salt dissociates. The metabolic fate discussed here pertains to the free Scopolamine N-oxide cation/zwitterion.

Critical Instability Warning

Thermal Degradation: N-oxides are thermally labile. At temperatures exceeding 60°C (often reached during GC-MS injection or aggressive solvent evaporation), Scopolamine N-oxide can undergo Cope elimination or deoxygenation, artificially generating scopolamine or olefinic degradation products.

-

Operational Directive: Avoid Gas Chromatography (GC). Use Liquid Chromatography (LC) with Electrospray Ionization (ESI) at moderate source temperatures.

Metabolic Pathways: The Retro-Reduction Cycle

The metabolism of Scopolamine N-oxide is defined by its conversion back to Scopolamine, which then undergoes extensive Phase II metabolism. This is a "Bioactivation" pathway if the N-oxide is considered a prodrug.

Pathway A: In Vivo Retro-Reduction (Major)

Upon administration, Scopolamine N-oxide is reduced to Scopolamine. This reaction is catalyzed by:

-

Cytochrome P450 Enzymes (CYP450): Specifically the reductase activity of the CYP system under hypoxic conditions.

-

Aldehyde Oxidase / Xanthine Oxidase: Cytosolic enzymes capable of N-oxide reduction.

-

Gut Microbiota: Anaerobic bacteria in the intestine possess potent reductase activity, converting oral Scopolamine N-oxide to Scopolamine before absorption.

Pathway B: Scopolamine Metabolism (Downstream)

Once reduced to Scopolamine, the molecule follows the well-characterized scopolamine metabolic route:

-

Glucuronidation (Phase II): The primary elimination pathway in humans. The free hydroxyl group on the tropic acid moiety is conjugated with glucuronic acid.

-

Hydrolysis: Esterase-mediated cleavage of the ester bond yields Scopine and Tropic Acid .

-

N-Demethylation: CYP3A4-mediated conversion to N-desmethylscopolamine (Norscopolamine).

Pathway Visualization

The following diagram illustrates the metabolic flux, highlighting the reversible nature of the N-oxide step.

Figure 1: The metabolic flux of Scopolamine N-oxide, emphasizing the critical retro-reduction step to the pharmacologically active Scopolamine.

Experimental Protocols (Self-Validating Systems)

To study these pathways, researchers must differentiate between the N-oxide and the parent amine. The following protocols ensure data integrity.

In Vitro Microsomal Stability Assay

Objective: Determine the rate of retro-reduction (N-oxide

Protocol:

-

System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

-

Preparation:

-

Test Group A (Oxidative): Buffer + HLM + NADPH regenerating system (favors CYP oxidation).

-

Test Group B (Reductive): Buffer (anaerobic, nitrogen-purged) + HLM + NADPH + CO (Carbon Monoxide to inhibit oxidation) or specific reductase cofactors.

-

-

Incubation: Spiking Scopolamine N-oxide (1 µM) at 37°C.

-

Sampling: Aliquots at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile (ACN) containing Internal Standard (Atropine-d3).

-

Analysis: Monitor disappearance of N-oxide (m/z 320) and appearance of Scopolamine (m/z 304).

Validation Check: If Scopolamine appears in Group B (Reductive) but N-oxide remains stable in Group A (Oxidative), the retro-reduction hypothesis is confirmed.

LC-MS/MS Bioanalytical Method

Objective: Quantify Scopolamine N-oxide without thermal degradation artifacts.

Instrument Parameters:

-

Source: ESI Positive Mode (ESI+).

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 4 minutes.

MRM Transitions (Quantitation):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Note |

| Scopolamine N-oxide | 320.2 | 138.1 | 30 | 25 | Specific tropane fragment |

| 156.1 | 30 | 20 | Confirmation ion | ||

| Scopolamine | 304.2 | 138.1 | 35 | 28 | Quantifier |

| Atropine (IS) | 290.2 | 124.1 | 35 | 28 | Internal Standard |

Technical Insight: Scopolamine N-oxide is more polar and will elute earlier than Scopolamine on a C18 column. Ensure baseline separation (

LC-MS/MS Workflow Diagram

The following workflow illustrates the sample preparation and decision logic required to analyze biological samples for these metabolites.

Figure 2: Validated bioanalytical workflow for the simultaneous quantification of Scopolamine and its N-oxide metabolite.

References

-

Renner, U. D., et al. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring. Available at: [Link]

-

Chen, H., et al. (2005).[6] Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry. Talanta. Available at: [Link]

-

Putcha, L., et al. (1989). Pharmacokinetics and Oral Bioavailability of Scopolamine in Normal Subjects.[7] Pharmaceutical Research. Available at: [Link]

-

Wring, S. A., et al. (2002). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In: Progress in Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Chen, J., et al. (2022).[3] Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats. International Journal of Analytical Chemistry. Available at: [Link]

Sources

- 1. annexpublishers.com [annexpublishers.com]

- 2. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

Scopolamine N-oxide hydrobromide literature review and citations

This guide serves as a technical monograph on Scopolamine N-oxide Hydrobromide , designed for researchers and drug development professionals. It synthesizes chemical, pharmacological, and analytical data to support experimental design and quality control workflows.

Identity, Synthesis, and Pharmacological Profile

Executive Summary

Scopolamine N-oxide hydrobromide (CAS 6106-81-6) is the N-oxide derivative of the tropane alkaloid scopolamine (hyoscine).[1] While primarily characterized as a degradation product and pharmacopeial impurity in scopolamine formulations, it possesses distinct pharmacological properties. It functions as a muscarinic antagonist with reduced blood-brain barrier (BBB) permeability compared to its parent compound, yet acts as a metabolic reservoir capable of retro-reduction to active scopolamine in vivo. This guide details its synthesis, stability, analytical characterization, and biological implications.

Chemical Identity & Physicochemical Profile

The stereochemistry of the N-oxide moiety is critical for receptor binding affinity and chromatographic separation.

| Property | Specification |

| Chemical Name | (1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0^2,4^]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide |

| CAS Number | 97-75-6 (Parent), 6106-81-6 (Hydrobromide salt) |

| Molecular Formula | C₁₇H₂₁NO₅[1][2][3][4][5][6][7][8][9][10] · HBr |

| Molecular Weight | 319.35 g/mol (Free Base); ~400.26 g/mol (HBr Salt) |

| Stereochemistry | N-Methyl: Axial |

| Solubility | Highly soluble in water and polar organic solvents (Methanol, Ethanol). |

| LogP (Calc) | ~0.8 (Significantly more polar than Scopolamine LogP ~1.2) |

| pKa | ~4.5–5.0 (N-oxide oxygen is weakly basic compared to the tertiary amine of scopolamine pKa ~7.6) |

Structural Insight: X-ray crystallography confirms that in the preferred isomer, the N-methyl group occupies the axial position while the oxygen atom is equatorial . This configuration minimizes steric strain with the epoxide bridge, a critical feature for distinguishing it from minor isomers during NMR analysis.

Synthesis & Degradation Pathways

Synthesis Protocol (Oxidation)

The standard synthesis involves the N-oxidation of scopolamine base using hydrogen peroxide. This reaction is sensitive to temperature; excessive heat can lead to opening of the epoxide ring (tropic acid degradation).

Protocol:

-

Dissolution: Dissolve Scopolamine base (1.0 eq) in absolute ethanol.

-

Oxidation: Add 30% Hydrogen Peroxide (H₂O₂, 1.1–3.0 eq) dropwise at 0–4°C.

-

Reaction: Stir at room temperature (25°C) for 3–6 hours. Monitor by TLC or HPLC until starting material is <1%.

-

Quenching: Excess peroxide is decomposed using a catalytic amount of Platinum black or Manganese dioxide (MnO₂), or by washing with sodium sulfite solution if extracting.

-

Isolation: Evaporate solvent under reduced pressure (keep bath <40°C). The residue is crystallized from ethanol/ether to yield Scopolamine N-oxide.

-

Salt Formation: Dissolve residue in ethanol and add equimolar hydrobromic acid (HBr) to precipitate the hydrobromide salt.

Degradation & Metabolic Fate

Scopolamine N-oxide is not an inert endpoint. It serves as a "metabolic prodrug." In hypoxic conditions (e.g., gut lumen) or via hepatic reductases, it undergoes retro-reduction back to the active parent drug, scopolamine.

Figure 1: The reversible redox cycle between Scopolamine and its N-oxide derivative.

Pharmacological Profile

Receptor Affinity & Activity

Scopolamine N-oxide retains affinity for muscarinic acetylcholine receptors (mAChRs) but with altered potency and kinetics compared to scopolamine.

-

Mechanism: Competitive antagonism at M1–M5 receptors.

-

Potency: Generally 2–10x less potent than scopolamine in CNS assays due to poor BBB penetration.

-

Peripheral Activity: It exhibits significant peripheral anticholinergic effects (dry mouth, mydriasis) similar to scopolamine methobromide, making it a relevant compound when assessing side effects of degraded formulations.

Toxicology

As a pharmacopeial impurity, its safety profile is linked to anticholinergic toxicity.

-

Symptoms: Mydriasis, tachycardia, xerostomia (dry mouth).

-

LD50: Comparable to scopolamine salts but onset may be delayed if metabolic reduction is required for full systemic toxicity.

Analytical Methodologies (QC & Impurity Profiling)

Accurate quantification is required for regulatory compliance (USP/EP limits). The N-oxide is more polar than the parent, eluting earlier in Reverse Phase (RP) HPLC.

HPLC Protocol (Impurity Profiling)

This method separates Scopolamine N-oxide (Impurity) from Scopolamine and other degradation products (e.g., Aposcopolamine).

| Parameter | Condition |

| Column | C18 (e.g., Inertsil ODS-3V or equivalent), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Phosphate Buffer (pH 3.0–5.5) |

| Mobile Phase B | Acetonitrile : Methanol (Varied ratios, e.g., 50:50) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (N-oxide has weak absorption >220 nm) |

| Retention Time (RT) | N-oxide: ~4–6 min |

| Resolution (Rs) | > 2.0 required between N-oxide and Scopolamine |

Analytical Workflow Diagram

Figure 2: Quality Control workflow for detecting N-oxide impurities in Scopolamine formulations.

References

-

Chemical Structure & Configuration

-

Huber, C. S., Fodor, G., & Mandava, N. (1971). Absolute Configuration of Scopolamine N-Oxide and of Related Compounds. Canadian Journal of Chemistry. Link

-

-

Pharmacological Activity & Metabolism

-

Analytical Methods (HPLC)

-

Synthesis & Oxidation

-

Regulatory & Impurity Standards

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Scopolamine N-Oxide [drugfuture.com]

- 3. Scopolamine N-oxide | CAS 97-75-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Scopolamine N-Oxide - CAS - 97-75-6 | Axios Research [axios-research.com]

- 5. Scopolamine N-oxide | C17H21NO5 | CID 3000667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 11. semanticscholar.org [semanticscholar.org]

Methodological & Application

Scopolamine N-oxide hydrobromide solubility in DMSO vs water

Technical Guide: Optimizing Solubilization and Stability of Scopolamine N-oxide Hydrobromide

Executive Summary

Scopolamine N-oxide hydrobromide (CAS: 6106-81-6) is a specific metabolite and muscarinic antagonist used in pharmacological research to differentiate between central and peripheral cholinergic effects.[1] Unlike its parent compound, scopolamine, the N-oxide derivative possesses a polar oxide moiety that alters its solubility profile and blood-brain barrier (BBB) permeability.[1]

This guide addresses a critical bottleneck in experimental reproducibility: the inconsistent solubility data between commercial vendors and physicochemical literature. While hydrobromide salts are typically highly water-soluble, Scopolamine N-oxide HBr exhibits complex behavior where anhydrous DMSO often supports higher stable concentrations (up to ~84 mg/mL) compared to conservative aqueous limits (7 mg/mL), though literature values for water solubility vary significantly.[1] This protocol standardizes the solubilization process to prevent precipitation, hydrolysis, and experimental variability.

Physicochemical Profile & Solubility Data

The following data aggregates vendor-validated specifications with physicochemical literature limits.

| Property | Specification |

| Chemical Name | Scopolamine N-oxide hydrobromide |

| Molecular Formula | C₁₇H₂₁NO₅[1][2][3][4][5][6] · HBr |

| Molecular Weight | 400.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility in DMSO | ~84 mg/mL (200 mM) – Recommended for Stock |

| Solubility in Water | 7 mg/mL - 100 mg/mL * (See Note Below) |

| Solubility in Ethanol | Insoluble / Slightly Soluble |

| Stability Concern | Hygroscopic; Ester hydrolysis in water; N-oxide reduction.[1][2][7] |

*Critical Note on Water Solubility: Discrepancies exist in the literature. While physicochemical texts cite water solubility up to 100 mg/mL (10% w/v), commercial vendors (e.g., SelleckChem) often validate only up to 7 mg/mL.[1] This guide recommends a conservative approach for aqueous solutions to ensure stability.

Mechanism of Action: Solvent Interactions

To ensure scientific integrity, one must understand why these solvents behave differently with this compound.

-

The DMSO Advantage (Dipolar Aprotic): DMSO (Dimethyl sulfoxide) effectively solvates the organic tropane skeleton and the polar N-oxide bond without donating protons.[1] This prevents the formation of hydration shells that might stabilize the crystal lattice, allowing for higher concentration stocks. However, DMSO is hygroscopic; absorbed atmospheric water can induce precipitation of the N-oxide.[1]

-

The Water Trap (Protogenic): While the hydrobromide salt dissociates in water, the N-oxide moiety is susceptible to hydrogen bonding that can complicate high-concentration stability.[1] Furthermore, water catalyzes the hydrolysis of the ester linkage between the tropic acid and the scopine ring, a reaction accelerated by deviations in pH or temperature.

Experimental Protocols

Protocol A: Preparation of High-Concentration Master Stock (DMSO)

Best for: Long-term storage (months), In vitro assays.[1]

Reagents:

Procedure:

-

Equilibration: Allow the vial of Scopolamine N-oxide HBr to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Weigh the desired amount (e.g., 10 mg) into a sterile, amber glass vial. Plastic microtubes are acceptable for short-term, but glass is preferred for DMSO.[1]

-

Solvent Addition: Add Anhydrous DMSO to achieve a concentration of 50 mM (approx. 20 mg/mL).

-

Calculation: For 10 mg solid, add 500 µL DMSO.

-

-

Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature (25°C) for 2 minutes. Do not heat above 30°C to avoid N-oxide degradation.[1]

-

Aliquoting: Immediately dispense into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C or -80°C. Stable for 6 months.

Protocol B: Preparation of Aqueous Working Solution

Best for: Immediate In vivo injection, Acute tissue bath applications.

Reagents:

Procedure:

-

Direct Dissolution (Preferred for In Vivo):

-

Weigh solid directly.

-

Add sterile saline to achieve a target concentration of 5 mg/mL (12.5 mM). Note: This is within the safe "Vendor Validated" range.

-